19-Aldoandrostenedione

Beschreibung

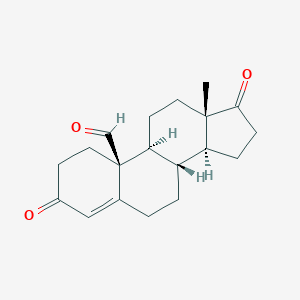

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(8R,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10-11,14-16H,2-9H2,1H3/t14-,15-,16-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCFMDPVHKVRDJ-BGJMDTOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00242509 | |

| Record name | 19-Oxo-delta(4) androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

968-49-0 | |

| Record name | 19-Oxoandrostenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Oxo-delta(4) androstene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Aldoandrostenedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19-Oxo-delta(4) androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-ALDOANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X07F7694NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of 19 Aldoandrostenedione

Enzymatic Formation of 19-Aldoandrostenedione

The biosynthesis of this compound is a critical intermediate step in the production of estrogens from androgens, a process catalyzed by a single enzyme. nih.gov This transformation is a key part of steroidogenesis in various tissues. wikipedia.org

The conversion of androstenedione (B190577) to estrone (B1671321) by aromatase is not a single event but a sequence of three successive oxidations occurring at the C19 methyl group of the androgen substrate. uniprot.org The first two steps lead to the formation of hydroxylated and aldehyde intermediates, respectively, before the final aromatization step. nih.govuniprot.org

The catalytic cycle begins with the first of three oxidative attacks on the androgen substrate, androstenedione. In this initial step, aromatase catalyzes the hydroxylation of the C19-methyl group of androstenedione. nih.govuniprot.org This reaction consumes one molecule each of NADPH and O₂ to produce the first relatively stable intermediate, 19-hydroxyandrostenedione. oup.com This initial hydroxylation is a prerequisite for the subsequent oxidative steps. nih.gov

Following its formation, 19-hydroxyandrostenedione serves as the substrate for the second oxidative step, also catalyzed by aromatase. nih.gov The 19-hydroxy group is oxidized to form an aldehyde group at the C19 position. nih.govuniprot.org This results in the formation of this compound, also known as 19-oxoandrostenedione. nih.govoup.com This compound represents the second key intermediate in the aromatization pathway. nih.gov The reaction involves a second molecule of NADPH and O₂. oup.com

The enzymatic process of aromatization, including the formation of this compound, has been characterized through kinetic studies. Research indicates that aromatase is a distributive rather than a processive enzyme. nih.govnih.gov This means that the intermediates, 19-hydroxyandrostenedione and this compound, are free to dissociate from the enzyme's active site before the subsequent reaction step occurs. nih.govnih.gov

Steady-state kinetic analyses have been performed to determine the binding affinities and turnover rates for the substrate and its intermediates. Studies using purified human P450 19A1 have determined the dissociation constants (Kd) for androstenedione and the two subsequent intermediates. nih.gov Androstenedione shows the highest affinity for the enzyme, with the intermediates binding less tightly. nih.gov The Michaelis-Menten constant (KM) and maximum velocity (Vmax) for the conversion of androstenedione by placental aromatase have also been reported. researchgate.net

The table below summarizes the steady-state kinetic parameters for human cytochrome P450 19A1 with androstenedione and its intermediates.

| Compound | Dissociation Constant (Kd) (μM) |

| Androstenedione | 0.13 |

| 19-Hydroxyandrostenedione | 1.5 |

| This compound | 3.6 |

| Data sourced from a kinetic analysis of human cytochrome P450 19A1. nih.gov |

| Parameter | Value | Source Enzyme |

| kcat (overall conversion to Estrone) | 0.06 s⁻¹ | Recombinant Human P450 19A1 |

| KM | 16 nM | Purified Placental Aromatase |

| Vmax | 65 nmol/min/mg | Purified Placental Aromatase |

| Data sourced from studies on recombinant and purified placental aromatase. nih.govresearchgate.net |

Additionally, the rates of NADPH oxidation by the enzyme in the presence of the substrate and intermediates have been measured, indicating how each compound influences the enzyme's consumption of its reducing partner. nih.gov

The table below details the steady-state rates of NADPH oxidation by P450 19A1 in the presence of different ligands.

| Ligand | Rate of NADPH Oxidation (nmol NADPH / nmol P450 / s) |

| None | 0.40 |

| Androstenedione | 1.23 |

| 19-Hydroxyandrostenedione | 1.03 |

| This compound | 0.90 |

| Estrone | 0.45 |

| Data sourced from a study on the kinetics of human P450 19A1. nih.gov |

Kinetic Analysis of Aromatase-Mediated this compound Formation

Pre-Steady-State Binding and Turnover Mechanisms

The biosynthesis of this compound is a critical step in the multi-stage conversion of androgens to estrogens, a process catalyzed by the enzyme aromatase (CYP19A1). Understanding the kinetics of this enzymatic reaction provides insight into the efficiency and regulation of estrogen production. Pre-steady-state kinetic analysis, which examines the initial moments of the enzyme-catalyzed reaction before a steady state is reached, has been instrumental in elucidating the binding and turnover mechanisms of the substrates and intermediates involved in the aromatase reaction. youtube.com

Studies utilizing pre-steady-state kinetics have revealed that the binding of the initial substrate, androstenedione, and the subsequent intermediates, 19-hydroxyandrostenedione and this compound, to aromatase are multi-step processes. These binding events are characterized by low micromolar dissociation constants, indicating a high affinity of the enzyme for its ligands. For instance, androstenedione exhibits the strongest affinity for P450 19A1 with a dissociation constant (Kd) of 0.13 μM. nih.gov The intermediates, 19-hydroxyandrostenedione and this compound, show slightly lower but still strong affinities with Kd values of 1.5 μM and 3.6 μM, respectively. nih.gov

Single-turnover experiments, a component of pre-steady-state analysis, have allowed researchers to observe the sequential formation and consumption of these intermediates. In these experiments, 19-hydroxyandrostenedione is detected as early as 100 milliseconds after the reaction is initiated, followed by the appearance of this compound and the final product, estrone. The entire reaction sequence is typically completed within 10 seconds. nih.gov This rapid turnover highlights the efficiency of the aromatase enzyme in catalyzing this complex three-step oxidation.

Interactive Data Table: Dissociation Constants of Aromatase Ligands

| Ligand | Dissociation Constant (Kd) in µM |

| Androstenedione | 0.13 |

| 19-Hydroxyandrostenedione | 1.5 |

| This compound | 3.6 |

| Estrone | 4.0 |

This table presents the dissociation constants (Kd) for the binding of androstenedione and its intermediates to the aromatase enzyme (P450 19A1). A lower Kd value signifies a stronger binding affinity. nih.gov

Distributive versus Processive Kinetic Models in this compound Oxidation

A key question in the study of multi-step enzymes like aromatase is whether the reaction proceeds through a processive or distributive mechanism. In a processive mechanism, the enzyme would bind the initial substrate and catalyze all subsequent steps without releasing the intermediate products. Conversely, a distributive mechanism involves the release of intermediates from the enzyme's active site before they rebind for the next catalytic step. nih.govnih.gov

Research, including pulse-chase experiments with radiolabeled androstenedione, has provided strong evidence that the oxidation of androstenedione by aromatase P450 19A1 follows a distributive kinetic model . nih.govresearchgate.net In these experiments, no excess radiolabel was carried through to the final product, estrone, when unlabeled intermediates were introduced, indicating that the intermediates dissociate from the enzyme. nih.gov

Further support for a distributive mechanism comes from single-turnover reactions where the sequential formation and oxidation of the 19-hydroxy and 19-aldehyde intermediates are observed. nih.gov The kinetic data from these experiments can be accurately fitted to a distributive mechanism model, with calculated rate constants that are consistent with other experimental data for P450 19A1. nih.gov This finding is somewhat counterintuitive, as a processive mechanism might be expected for a crucial physiological reaction like estrogen synthesis to ensure efficiency. However, the distributive nature of aromatase allows for the release of the intermediates, 19-hydroxyandrostenedione and this compound, which can then potentially have their own biological activities or be subject to other metabolic pathways. nih.govnih.govsemanticscholar.org

Cellular and Subcellular Localization of this compound Biosynthesis

The production of this compound is intrinsically linked to the expression and activity of aromatase, which is found in the endoplasmic reticulum of various cells. wikipedia.org The primary sites of its biosynthesis are tissues with significant aromatase activity, most notably the adrenal glands and the gonads.

Adrenal Gland Steroidogenesis and this compound Precursors

The adrenal cortex is a major site of steroid hormone production, including the C19 steroid precursors necessary for this compound synthesis. nih.govnih.gov

Zona Reticularis Contribution to C19 Steroid Precursors

The innermost layer of the adrenal cortex, the zona reticularis , is primarily responsible for the production of C19 steroids, also known as adrenal androgens. researchgate.netwikipedia.orgwikipedia.org This zone synthesizes dehydroepiandrosterone (B1670201) (DHEA) and androstenedione from cholesterol. wikipedia.org The specific co-localization of the enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and cytochrome b5 in the zona reticularis enhances the 17,20-lyase activity of CYP17A1, favoring the production of these C19 steroids. researchgate.net Furthermore, the relatively low expression of 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴-isomerase type 2 (HSD3B2) in this zone ensures the prevalence of the Δ⁵ pathway, leading to the efficient production of DHEA. researchgate.net This DHEA and androstenedione then serve as the primary precursors for the subsequent biosynthesis of this compound in tissues expressing aromatase. nih.gov

Gonadal Steroidogenesis and Aromatase Expression

The gonads, namely the testes in males and the ovaries in females, are primary sites of sex steroid production and exhibit significant aromatase expression . wikipedia.org In the ovaries, granulosa cells are a major site of aromatase activity, where androstenedione, supplied by the theca cells, is converted to estrogens. This process is fundamental for follicular development and the regulation of the menstrual cycle. In the testes, Sertoli cells express aromatase and contribute to local estrogen production, which is important for sperm motility. nih.gov The expression of aromatase in the gonads is regulated by pituitary gonadotropins, follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.gov The presence of both the C19 steroid precursors and high levels of aromatase makes the gonads significant sites for the biosynthesis of this compound as an intermediate in the production of estrogens. nih.govnih.gov

Peripheral Tissue Metabolism in this compound Formation

Adipose tissue, in particular, serves as a significant site for the peripheral conversion of circulating androgens. nih.gov Studies have shown that the concentration of steroids like androstenedione is considerably high in adipose tissue relative to the bloodstream. nih.gov The aromatase enzyme present in fat cells can convert androstenedione to estrone, with this compound being an intermediate in this process. In obese individuals, the large mass of adipose tissue can become a major source of estrogen production. nih.govnih.gov

Other peripheral sites also contribute to the synthesis of this compound. The adrenal glands express aromatase, and the secretion of 19-hydroxyandrostenedione (a precursor) is stimulated by ACTH and angiotensin II, suggesting an adrenal origin for these compounds. nih.gov Furthermore, testicular germ cells express aromatase, and 19-hydroxyandrostenedione has been detected in testicular vein blood, indicating local production within the testes. nih.gov

Table 1: Aromatase (CYP19A1) Expression in Various Tissues

| Tissue | Role in this compound Formation |

|---|---|

| Adipose Tissue | A primary site for peripheral conversion of androgens. |

| Adrenal Glands | Expresses aromatase and produces 19-hydroxy steroids under ACTH stimulation. nih.gov |

| Testes | Aromatase is expressed in germ cells, contributing to local steroid metabolism. nih.gov |

| Brain | Aromatase is present and involved in local estrogen synthesis. wikipedia.org |

| Placenta | A major site of aromatase activity during pregnancy. wikipedia.org |

Mitochondrial and Endoplasmic Reticulum Involvement in Steroidogenic Enzyme Localization

The biosynthesis of steroids, including the pathway leading to this compound, is a compartmentalized process that requires the coordinated action of enzymes located in two distinct cellular organelles: the mitochondria and the smooth endoplasmic reticulum (SER). uc.edumdpi.com This subcellular organization necessitates the shuttling of steroid intermediates between these two compartments. uc.edu

The initial and rate-limiting step in steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane. uc.edunih.gov Once inside the mitochondrion, the cytochrome P450 side-chain cleavage enzyme (P450scc), located on the inner mitochondrial membrane, converts cholesterol to pregnenolone (B344588). mdpi.comnih.gov Pregnenolone then moves to the SER, where a series of enzymes further modify it.

The enzyme aromatase (CYP19A1), which catalyzes the conversion of androstenedione to estrone via intermediates like this compound, is localized to the endoplasmic reticulum. wikipedia.orgnih.gov The intricate process of steroid synthesis relies on the close physical association and communication between mitochondria and the ER, often at specialized contact sites known as mitochondria-associated ER membranes (MAMs). explorationpub.comoup.comexplorationpub.com These MAMs are thought to facilitate the efficient transfer of substrates and intermediates, such as cholesterol moving into the mitochondria and pregnenolone moving out to the ER, thereby optimizing the steroidogenic pathway. oup.com

Table 2: Subcellular Localization of Key Steroidogenic Enzymes

| Enzyme/Process | Organelle | Function |

|---|---|---|

| Cholesterol Transport | Cytoplasm to Mitochondria | Movement of the initial substrate for steroidogenesis. uc.edu |

| P450scc (CYP11A1) | Inner Mitochondrial Membrane | Converts cholesterol to pregnenolone. mdpi.com |

Molecular Regulation of Aromatase Activity Affecting this compound Production

The production of this compound is intrinsically linked to the activity of the aromatase enzyme. As an intermediate in the multi-step reaction catalyzed by aromatase, its formation is directly influenced by the complex molecular mechanisms that regulate this enzyme's function. nih.gov This regulation occurs at multiple levels, including the transcriptional and post-transcriptional control of the aromatase gene (CYP19A1), the availability of necessary cofactors, and the influence of various regulatory proteins.

Transcriptional and Post-Transcriptional Regulation of CYP19A1

The expression of the aromatase enzyme is meticulously controlled, primarily at the level of gene transcription. The human CYP19A1 gene features a number of alternative promoters, allowing for tissue-specific regulation of its expression by different hormones, cytokines, and other factors. wikipedia.orgnih.gov

Several transcription factors have been identified that play crucial roles in modulating CYP19A1 expression. For instance, in placental cells, activating protein-2 gamma (AP-2γ) is a key regulator. oup.comresearchgate.net In endometrial tissues, members of the cAMP response element-binding protein (CREB) family, including CREB and cAMP response element modulator (CREM), bind to the CYP19A1 promoter to regulate its expression. ijfs.ir These proteins can be influenced by coactivators like CRTC2 and repressors such as ICER. ijfs.ir Other transcription factors, including estrogen receptors (ESR1, ESR2) and liver receptor homologue-1 (NR5A2), have also been shown to form a functional network that coordinates CYP19A1 expression. researchgate.net

Post-transcriptional regulation also plays a role. This can involve modifications to histone proteins that alter chromatin structure, making the gene more or less accessible for transcription. For example, the repressive histone mark H3K27me3 has been observed at the CYP19A1 promoter, and its removal can lead to increased gene expression. oup.com Furthermore, CYP19A1 activity can be regulated by post-translational modifications such as phosphorylation, which can affect enzyme stability. nih.govnih.gov

Cofactor Requirements and Their Influence on this compound Formation

Aromatase is a member of the cytochrome P450 superfamily of enzymes. wikipedia.orgnih.gov Like other enzymes in this family, its catalytic activity is dependent on the presence of specific cofactors. The primary cofactor required for aromatase function is NADPH-cytochrome P450 reductase (CPR). nih.gov This enzyme is responsible for transferring electrons from NADPH to the heme group of aromatase, a process that is essential for the three successive hydroxylation reactions that convert androgens to estrogens. nih.gov

The availability of both NADPH and functional CPR can therefore be a limiting factor in the rate of the aromatase reaction. Any cellular conditions that alter the levels of NADPH or the activity of CPR could consequently impact the production of this compound and the subsequent formation of estrogens.

Impact of Regulatory Proteins on Steroidogenic Enzyme Function

Beyond transcription factors and cofactors, other proteins play a vital role in regulating the function of steroidogenic enzymes. A key example is the Steroidogenic Acute Regulatory (StAR) protein. nih.govsemanticscholar.org StAR's primary function is to mediate the rate-limiting step in steroidogenesis: the transfer of cholesterol from the outer to the inner mitochondrial membrane, where the P450scc enzyme resides. nih.govnih.gov

The expression and activity of StAR are acutely regulated by trophic hormones, primarily through cAMP-dependent signaling pathways. nih.govoup.com By controlling the supply of the initial substrate for the entire steroidogenic cascade, StAR indirectly influences the production of all downstream steroids, including the androstenedione that serves as a substrate for aromatase. Mutations in the StAR gene lead to a severe impairment of adrenal and gonadal steroid synthesis, a condition known as congenital lipoid adrenal hyperplasia, which underscores the critical role of this regulatory protein. nih.govoup.com

Table 3: Key Compounds in this compound Biosynthesis

| Compound Name | Abbreviation | Role |

|---|---|---|

| This compound | Intermediate in estrogen biosynthesis. nih.gov | |

| Androstenedione | Substrate for the aromatase enzyme. nih.gov | |

| 19-Hydroxyandrostenedione | 19-OH AD | Precursor to this compound. nih.gov |

| Estrone | E1 | Product of androstenedione aromatization. nih.gov |

| Cholesterol | Initial substrate for all steroid hormone synthesis. nih.gov | |

| Pregnenolone | The first steroid produced from cholesterol. nih.gov | |

| Testosterone (B1683101) | T | An androgen that can be converted to estradiol (B170435) by aromatase. nih.gov |

| Estradiol | E2 | An estrogen produced from testosterone. nih.gov |

| Angiotensin II | Stimulates secretion of 19-OH AD from the adrenal gland. nih.gov |

Metabolic Fate and Downstream Conversions of 19 Aldoandrostenedione

Aromatization of 19-Aldoandrostenedione to Estrogens

The most significant metabolic pathway for this compound is its aromatization to form estrogens. This reaction is the final and rate-limiting step in the three-step process of converting androgens to estrogens, a transformation catalyzed by the enzyme aromatase (cytochrome P450 19A1). This process is crucial for maintaining hormonal balance in various tissues.

The conversion of this compound to estrone (B1671321) is a complex oxidative process. While the precise mechanism has been a subject of extensive research, it is established that the reaction involves the cleavage of the C10-C19 carbon-carbon bond, leading to the aromatization of the A-ring of the steroid and the release of the C-19 carbon as formic acid.

Several mechanisms have been proposed for this final step of aromatization. One prominent model suggests a nucleophilic attack by a ferric peroxide species (FeOO-) on the C-19 aldehyde. An alternative and well-supported mechanism involves the enzyme's high-valent iron-oxo species, Compound I (FeO3+), which abstracts a hydrogen atom, initiating a series of reactions that culminate in the collapse of the steroid structure, aromatization of the A-ring, and the release of formic acid. This latter pathway is supported by studies showing a lack of incorporation of ¹⁸O from labeled molecular oxygen into the formic acid product, which would be expected in the ferric peroxide mechanism.

In the intricate process of aromatization, the formation of intermediate structures is a key aspect of the reaction mechanism. One such proposed intermediate is a geminal diol (gem-diol). It is hypothesized that the C-19 aldehyde of this compound can undergo a non-enzymatic hydration to form a 19,19-gem-diol.

| Intermediate | Proposed Role in Aromatization | Formation |

| 19,19-gem-diol | Facilitates the final oxidative cleavage of the C10-C19 bond. | Non-enzymatic hydration of the C-19 aldehyde group of this compound. |

Alternative Metabolic Pathways of this compound

While aromatization is the primary metabolic route, this compound can also be metabolized through other pathways, which are common for C19 steroids. These alternative pathways primarily involve reductive metabolism and conjugation to facilitate excretion.

Like other androgens, this compound is a substrate for various reductive enzymes. These reactions can modify the functional groups on the steroid nucleus, leading to a variety of metabolites. Potential reductive pathways include:

Reduction of the C-19 Aldehyde: The aldehyde group at the C-19 position can be reduced to a primary alcohol, forming 19-hydroxyandrostenedione. This reaction can be reversible and is a part of the initial steps of aromatization.

Reduction of Ketone Groups: The ketone groups at the C-3 and C-17 positions can also undergo reduction. These transformations are catalyzed by hydroxysteroid dehydrogenases (HSDs) and lead to the formation of various hydroxylated metabolites.

Reduction of the A-Ring: The double bond in the A-ring can be reduced by 5α- or 5β-reductases. However, for 19-oxygenated androgens, A-ring reduction appears to be a less significant pathway compared to other steroids. nih.gov

| Enzyme Family | Potential Reaction | Resulting Product Class |

| Hydroxysteroid Dehydrogenases (HSDs) | Reduction of C-3 and C-17 ketone groups | Hydroxylated metabolites |

| 5α/5β-Reductases | Reduction of the A-ring double bond | Dihydro-metabolites |

To be eliminated from the body, steroid hormones and their metabolites are typically made more water-soluble through a process called conjugation. The primary conjugation pathways for steroid metabolites are glucuronidation and sulfation, which predominantly occur in the liver.

Glucuronidation: This process involves the attachment of a glucuronic acid moiety to the steroid, catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are more polar and are readily excreted in the urine and/or bile.

Sulfation: In this pathway, a sulfate (B86663) group is added to the steroid by sulfotransferase enzymes (SULTs). Studies on the closely related precursor, 19-hydroxyandrostenedione, indicate that it undergoes conjugation with both glucuronic acid and sulfuric acid, with the sulfate conjugate being the major urinary metabolite. nih.gov This suggests that this compound likely follows a similar elimination pathway.

These conjugation reactions represent the final step in the metabolic clearance of this compound and its non-aromatized metabolites, ensuring their efficient removal from the body.

Biological and Physiological Relevance of 19 Aldoandrostenedione

Role as a Critical Intermediate in Estrogen Biosynthesis

The primary and most crucial role of 19-Aldoandrostenedione is as an intermediate in the aromatization process, the metabolic pathway responsible for the production of estrogens. nih.gov This conversion is catalyzed by the enzyme aromatase, also known as cytochrome P450 19A1 (CYP19A1), which is a member of the cytochrome P450 superfamily. wikipedia.orgnih.gov Aromatase is found in various tissues, including the ovaries, testes, placenta, adipose tissue, and brain, allowing for local estrogen production. nih.govwikipedia.org

The synthesis of estrogens from androgens is a multi-step process that requires three separate oxidative reactions, each utilizing NADPH and molecular oxygen. nih.gov this compound is the product of the second step in this sequence.

The process, starting with the androgen precursor Androstenedione (B190577), proceeds as follows:

First Hydroxylation: Aromatase first hydroxylates the C19 methyl group of Androstenedione to form 19-Hydroxyandrostenedione. nih.gov

Second Oxidation (Dehydrogenation): The newly formed 19-hydroxy group is then oxidized by aromatase to an aldehyde group, yielding this compound (also referred to as 19-oxoandrostenedione). nih.gov

Final Aromatization: In the final and irreversible step, aromatase catalyzes the cleavage of the C10-C19 bond and the aromatization of the steroid's A-ring. This results in the formation of the estrogen Estrone (B1671321) and the release of the C19 carbon as formic acid. nih.gov

Because aromatase can release its intermediate products, 19-Hydroxyandrostenedione and this compound may dissociate from the enzyme and can be detected in circulation and tissues. nih.gov

Table 1: Key Steps in the Aromatization of Androstenedione to Estrone

| Step | Substrate | Enzyme | Product | Description |

|---|---|---|---|---|

| 1 | Androstenedione | Aromatase (CYP19A1) | 19-Hydroxyandrostenedione | Initial hydroxylation of the C19 methyl group. nih.gov |

| 2 | 19-Hydroxyandrostenedione | Aromatase (CYP19A1) | This compound | Oxidation of the 19-hydroxyl group to a 19-aldehyde group. nih.gov |

| 3 | This compound | Aromatase (CYP19A1) | Estrone | Cleavage of the C10-C19 bond and aromatization of the A-ring, releasing formic acid. nih.gov |

Contribution to the Androgen-Estrogen Balance

The balance between androgens and estrogens is fundamental for the normal function of numerous systems, including the reproductive tract, bone, and central nervous system in both sexes. healthywomen.orgnih.gov Androgens are not only hormones with their own distinct functions but also serve as the obligatory precursors for all endogenous estrogens. nih.gov this compound sits (B43327) at the final gateway of this conversion process.

The enzyme aromatase is the rate-limiting catalyst in estrogen biosynthesis; therefore, its activity is a primary determinant of the androgen-to-estrogen ratio in the body. nih.govnih.gov By being an essential intermediate in this pathway, the flux of steroids through this compound directly dictates the amount of androgen substrate that is permanently converted into estrogen. In tissues where aromatase is highly expressed, such as ovarian granulosa cells and adipose tissue, this conversion significantly influences the local hormonal milieu. wikipedia.orgnih.gov Thus, the regulation of the pathway that produces and consumes this compound is a key mechanism for controlling the physiological balance between androgenic and estrogenic effects.

Implications in Endocrine Physiology and Pathophysiology

Given its position in a critical metabolic pathway, the flux through this compound has significant consequences for endocrine health. Dysregulation of its parent enzyme, aromatase, is implicated in a variety of endocrine disorders.

Several significant diseases are known to be estrogen-dependent, meaning their growth and progression are stimulated by estrogens. nih.gov These conditions include a majority of breast cancers, ovarian and endometrial cancers, endometriosis, and uterine fibroids. wikipedia.orgnih.govwikipedia.org In postmenopausal women, where the ovaries have ceased estrogen production, the primary source of estrogen is the aromatization of adrenal androgens in peripheral tissues like fat and skin. wikipedia.orgnih.gov

The pathway involving this compound is therefore a key therapeutic target. Aromatase inhibitors are a class of drugs that block the action of aromatase, thereby preventing the conversion of androgens to estrogens and lowering systemic estrogen levels. wikipedia.org This action directly inhibits the formation of 19-Hydroxyandrostenedione and this compound, starving estrogen-dependent tumors of the hormone they need to grow. wikipedia.orgresearchgate.net

Genetic disorders affecting the CYP19A1 gene highlight the critical nature of the pathway in which this compound participates.

Aromatase Excess Syndrome: This rare genetic condition is caused by mutations that lead to overactivity of the aromatase enzyme. wikipedia.org The resulting overproduction of estrogens leads to an imbalance in the androgen-estrogen ratio. In males, this manifests as gynecomastia (breast development), and in females, it can cause precocious puberty and gigantomastia. wikipedia.org This condition represents an over-flux through the this compound intermediate.

Aromatase Deficiency Syndrome: Conversely, this autosomal recessive disorder results from a loss-of-function mutation in the CYP19A1 gene. wikipedia.org The inability to produce estrogens from androgens leads to a block in the pathway. Consequently, intermediates like this compound cannot be formed, leading to an accumulation of androgens. In females, this causes virilization at birth and primary amenorrhea, while both sexes experience tall stature due to the lack of estrogen to fuse the epiphyseal plates of bones. wikipedia.org

Other Conditions: Hormonal imbalances seen in conditions like Polycystic Ovary Syndrome (PCOS) and Cushing's disease can also involve altered steroidogenesis, affecting the levels and flow of various steroid intermediates, including those in the aromatase pathway. nih.gov

This compound does not exist in a vacuum; it is part of the complex and interconnected web of steroid metabolism. Its formation is dependent on the availability of androgen precursors, and its conversion product, estrone, can be further metabolized.

The primary substrate for the pathway leading to this compound is Androstenedione. Androstenedione itself is synthesized from Dehydroepiandrosterone (B1670201) (DHEA) or 17α-Hydroxyprogesterone. Furthermore, Androstenedione exists in a dynamic equilibrium with Testosterone (B1683101), a more potent androgen. This interconversion is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govnih.gov

Testosterone can also serve as a substrate for aromatase, entering a parallel pathway to produce Estradiol (B170435), the most potent estrogen. The final products of these pathways, Estrone (from Androstenedione) and Estradiol (from Testosterone), are also interconvertible by 17β-HSD. This demonstrates that this compound is part of a specific branch of a larger metabolic grid that regulates the availability of all major androgens and estrogens.

Table 2: Metabolic Interrelationships of Key Steroids

| Precursor Steroid | Enzyme | Product Steroid | Metabolic Pathway |

|---|---|---|---|

| Androstenedione | Aromatase (CYP19A1) | 19-Hydroxyandrostenedione | Estrogen Biosynthesis (Step 1) |

| 19-Hydroxyandrostenedione | Aromatase (CYP19A1) | This compound | Estrogen Biosynthesis (Step 2) |

| This compound | Aromatase (CYP19A1) | Estrone | Estrogen Biosynthesis (Step 3) nih.gov |

| Androstenedione | 17β-HSD | Testosterone | Androgen Interconversion nih.gov |

| Testosterone | 17β-HSD | Androstenedione | Androgen Interconversion nih.gov |

| Testosterone | Aromatase (CYP19A1) | Estradiol | Parallel Estrogen Biosynthesis wikipedia.org |

| Estrone | 17β-HSD | Estradiol | Estrogen Interconversion nih.gov |

| Estradiol | 17β-HSD | Estrone | Estrogen Interconversion nih.gov |

Advanced Research Methodologies for 19 Aldoandrostenedione Studies

In Vitro Experimental Paradigms for Studying 19-Aldoandrostenedione Metabolism

In vitro systems offer controlled environments to dissect the molecular mechanisms of this compound metabolism. These paradigms are essential for characterizing the enzymatic reactions and kinetics involved in its conversion.

Reconstituted enzyme systems are fundamental for studying the catalytic activity of Cytochrome P450 19A1 (aromatase), the enzyme responsible for the conversion of androgens to estrogens, a process in which this compound is a key intermediate. These systems typically consist of the purified aromatase enzyme and NADPH-cytochrome P450 reductase, embedded in a phospholipid environment such as liposomes, which mimics the membrane environment of the endoplasmic reticulum. nih.gov

Researchers utilize these systems to investigate the kinetics of the three sequential oxidation steps of aromatization. By providing androstenedione (B190577) as the initial substrate, the formation and subsequent conversion of intermediates, including 19-hydroxyandrostenedione and this compound, can be monitored over time. acs.org Pre-steady-state kinetic analysis under single-turnover conditions allows for the detailed examination of the rates of formation and disappearance of each intermediate. acs.org For example, such studies have shown that 19-hydroxyandrostenedione accumulates to higher concentrations than this compound during the reaction. acs.org

Table 1: Components of a Typical Reconstituted Aromatase Enzyme System

| Component | Function |

|---|---|

| Purified Cytochrome P450 19A1 (Aromatase) | The catalyst for the conversion of androgens to estrogens. |

| NADPH-Cytochrome P450 Reductase | Provides the necessary electrons for the P450 catalytic cycle. |

| Phospholipids (e.g., DLPC, DLPG) | Forms a lipid bilayer that mimics the natural membrane environment of the enzyme. |

| NADPH | The ultimate source of reducing equivalents for the reaction. |

To obtain the large quantities of pure and active aromatase required for detailed mechanistic studies, heterologous expression systems are employed. Escherichia coli is a commonly used host for this purpose. The human aromatase cDNA can be optimized for bacterial expression and modified to include affinity tags, such as a hexa-histidine tag, to facilitate purification. acs.org This allows for a streamlined, single-column purification process. acs.org

The purified enzyme is then used to investigate the intricate details of the aromatase reaction, particularly the controversial third step involving the conversion of this compound to estrone (B1671321). Mechanistic studies with the purified enzyme have been instrumental in probing the nature of the active oxygen species involved in this final C-C bond cleavage. researchgate.net Isotope-labeling studies using purified aromatase have provided evidence supporting the involvement of Compound I (FeO³⁺) rather than a ferric peroxide species in the final aromatization step. researchgate.net

Cell-based assays provide a more physiologically relevant context to study the metabolism of this compound by examining steroidogenesis within intact cells. The human adrenocortical carcinoma cell line, H295R, is a widely used in vitro model for this purpose. These cells express the key enzymes necessary for steroid hormone synthesis, including aromatase, making them a suitable system to study the entire steroidogenic pathway. europa.eu

The H295R steroidogenesis assay is recognized by the Organisation for Economic Co-operation and Development (OECD) as a tool to screen for chemicals that may disrupt the production of testosterone (B1683101) and estradiol (B170435). nih.gov While the assay typically measures the final products of the pathway, alterations in the levels of these hormones can provide insights into the efficiency of intermediate conversions, such as that of this compound. europa.eu For instance, a decrease in estradiol production coupled with an accumulation of androgens could suggest an inhibition of aromatase activity, including the final conversion step. The H295R assay has been adapted for high-throughput screening, allowing for the evaluation of a large number of compounds for their potential effects on steroidogenesis. epa.govelifesciences.org

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining the rate-limiting steps and the nature of transition states. nih.gov This methodology has been applied to the study of the aromatase reaction to understand the mechanism of the third oxidative step, where this compound is converted to estrone.

By replacing hydrogen atoms with their heavier isotope, deuterium, at specific positions on the substrate, researchers can measure changes in the reaction rate. A significant change in the rate upon isotopic substitution indicates that the bond to that hydrogen is broken in the rate-determining step of the reaction. nih.gov Studies investigating the kinetic solvent isotope effect (KSIE), where the reaction is carried out in deuterated water (D₂O), have provided crucial insights into the aromatization of this compound. A significant KSIE of approximately 2.5 has been observed for the C10-C19 lyase reaction, suggesting the involvement of a proton transfer in the rate-limiting step and implicating Compound I as the reactive intermediate in this final step.

Table 2: Kinetic Solvent Isotope Effects in the Aromatase Reaction

| Reaction Step | Substrate | KSIE (kH₂O/kD₂O) | Implication |

|---|---|---|---|

| First Hydroxylation | Androstenedione | ~2.7 | Involvement of Compound I |

| Second Hydroxylation | 19-Hydroxyandrostenedione | ~1.2 | Involvement of Compound I |

In Vivo Research Models for Investigating this compound Pathways

In vivo models are indispensable for understanding the physiological relevance of this compound and its metabolic pathways in a whole-organism context.

Rodent models, particularly mice and rats, are extensively used in steroidogenesis research due to their genetic tractability and well-characterized reproductive physiology. These models allow for the investigation of aromatase expression and activity in various tissues, providing insights into the potential sites of this compound production and action in vivo.

Application of Radiotracer Techniques

Radiotracer techniques are indispensable for elucidating the metabolic pathways and reaction kinetics involving this compound. These methods offer high sensitivity for tracking the fate of molecules through complex biological systems.

Pulse-chase experiments, in particular, have been instrumental in understanding the mechanism of the enzyme aromatase (cytochrome P450 19A1), which catalyzes the conversion of androgens to estrogens via 19-hydroxy and 19-aldehyde intermediates. In these studies, a radiolabeled substrate, such as [¹⁴C]-androstenedione or [³H]-androstenedione, is introduced to the enzymatic system for a short period (the "pulse"). Subsequently, a large excess of the corresponding unlabeled intermediate (the "chase") is added. The distribution of radioactivity in the final product, estrone, is then analyzed, typically using High-Performance Liquid Chromatography (HPLC) coupled with a liquid scintillation counter. nih.gov

Research has shown that when unlabeled 19-hydroxyandrostenedione or this compound is added during the reaction, there is a significant decrease in the amount of radiolabeled estrone produced. nih.gov This indicates that the intermediates, including this compound, dissociate from the enzyme's active site and mix with the unlabeled pool before the final aromatization step occurs. This finding supports a "distributive" rather than a "processive" reaction mechanism for aromatase, meaning the enzyme releases the intermediate after each catalytic step. nih.gov

| Experimental Step | Reagent | Purpose | Analytical Method |

|---|---|---|---|

| Pulse | [¹⁴C]-Androstenedione or [³H]-Androstenedione | Initiate the reaction with a traceable substrate. | HPLC with Liquid Scintillation Counting |

| Chase | Unlabeled this compound | Competitively displace any enzyme-bound radiolabeled intermediate. |

Biochemical and Spectroscopic Approaches in this compound Research

A suite of spectroscopic techniques provides high-resolution structural and kinetic data, which are crucial for understanding the properties of this compound and its enzymatic interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of steroids. nih.gov Both ¹H and ¹³C NMR are used to confirm the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen and carbon atom.

For this compound, ¹H NMR would be expected to show a characteristic signal for the aldehyde proton (C19-H) at a downfield chemical shift (around 10 ppm). Other key signals include the vinyl proton at C4 and distinct singlets for the two methyl groups (C18). ¹³C NMR spectroscopy complements this by identifying the carbon signals of the key functional groups: the aldehyde (C19), the two ketones (C3 and C17), and the carbons of the C4-C5 double bond. researchgate.netnih.govmdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the complete and unambiguous assignment of the steroid's complex structure. rsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Structural Feature |

|---|---|---|---|

| C19-H | ~10.0 | - | Aldehyde Proton |

| C4-H | ~5.8 | ~124 | Vinyl Proton/Carbon |

| C18-H₃ | ~0.9 | ~14 | Angular Methyl Group |

| C3 | - | ~199 | α,β-Unsaturated Ketone |

| C17 | - | ~220 | Five-membered Ring Ketone |

| C19 | - | ~205 | Aldehyde Carbonyl |

While this compound itself is diamagnetic and thus EPR-silent, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying its interaction with the enzyme aromatase. Aromatase contains a heme iron center, which is paramagnetic in its ferric (Fe³⁺) resting state and in certain intermediate states of the catalytic cycle. nih.gov

EPR allows researchers to probe the electronic structure of this iron center. When a substrate or intermediate like this compound binds to the active site, it can induce changes in the coordination environment of the heme iron. These changes are reflected in the EPR spectrum, providing information on the binding event and the nature of the enzyme-intermediate complex. nih.gov For instance, EPR can distinguish between high-spin and low-spin states of the ferric heme, which relate to whether a water molecule is displaced from the iron upon substrate binding. nih.gov Cryoreduction techniques combined with EPR have been used to trap and characterize reaction intermediates, such as the peroxo-ferric species, providing insights into the steps immediately preceding and following the formation of this compound. nih.gov

Optical spectroscopy, particularly UV-visible (UV-vis) absorption, is routinely used in studies of this compound. The α,β-unsaturated ketone in the A-ring of the steroid gives it a characteristic UV absorbance maximum (λmax) around 240 nm. researchgate.netscispace.com This chromophore allows for the spectrophotometric monitoring of enzymatic reactions catalyzed by aromatase, as the substrates, intermediates, and products often have distinct spectral properties.

Raman spectroscopy provides complementary structural information by probing the vibrational modes of the molecule. unibe.ch Specific Raman bands can be assigned to the stretching frequencies of the various functional groups, such as the C=O of the aldehyde and ketones, and the C=C of the enone system. These unique spectral fingerprints can be used for the identification and structural analysis of steroids. researchgate.netunibe.ch

To study the fast kinetics of this compound's interaction with aromatase, rapid reaction techniques like stopped-flow spectroscopy are employed. This method allows for the measurement of kinetic events that occur on the millisecond timescale, far too fast to be captured by manual mixing methods. nih.gov

By rapidly mixing a solution of the enzyme with a solution containing this compound, researchers can monitor the binding process in real-time by observing changes in absorbance or fluorescence. nih.gov Studies using this technique have revealed that the binding of this compound to aromatase is a complex, two-step process. An initial rapid binding is followed by a slower conformational change of the enzyme-intermediate complex. Stopped-flow analysis has been used to determine the specific rate constants for these individual steps. Furthermore, this methodology is used to measure the rate of electron transfer to the heme iron in the presence of the bound intermediate, a critical step for subsequent catalytic action. nih.gov

| Ligand | k₁ (M⁻¹s⁻¹) | k₋₁ (s⁻¹) | k₂ (s⁻¹) | k₋₂ (s⁻¹) |

|---|---|---|---|---|

| Androstenedione | 2.5 x 10⁶ | 1.4 | 0.42 | 0.20 |

| 19-Hydroxyandrostenedione | 2.0 x 10⁷ | 240 | 0.80 | 0.15 |

| This compound | 2.5 x 10⁶ | 300 | 2.4 | 0.13 |

Computational and Chemoinformatic Analyses in Steroid Research

Computational chemistry and chemoinformatics are increasingly vital in steroid research, providing predictive insights into molecular properties and helping to manage vast datasets.

Molecular modeling and quantum chemical calculations are used to predict the three-dimensional structure of this compound and to calculate its physicochemical properties. These computational methods can simulate its interaction with the aromatase active site, helping to rationalize the binding kinetics observed experimentally and to understand the enzymatic mechanism at an atomic level. nih.gov

Chemoinformatics involves the use of computer-based tools to analyze and organize chemical information. nih.gov Large databases, such as the LIPID MAPS® Structure Database (LMSD), curate extensive information on steroids, including this compound. endocrinology.orglipidmaps.orgnih.gov These resources provide computationally derived properties and serve as a central repository for structural and classification data, facilitating broader analysis and data-driven research in the field of lipidomics.

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 300.4 g/mol | PubChem |

| XLogP3 | 1.7 | PubChem |

| Hydrogen Bond Donors | 0 | Cactvs |

| Hydrogen Bond Acceptors | 3 | Cactvs |

| Rotatable Bond Count | 1 | Cactvs |

Exploration of Natural Steroid Chemical Space

The vast structural diversity of natural steroids can be mapped and analyzed using chemoinformatic tools to understand their properties, biological functions, and biosynthetic origins. amazonaws.com This "chemical space" provides a framework for contextualizing individual steroids like this compound. By applying unsupervised machine learning techniques to large sets of natural steroids, researchers can characterize them using topological and physicochemical molecular descriptors. amazonaws.com

This computational exploration demonstrates that properties derived from the molecular structures of these compounds are closely related to their biological roles and metabolic pathways. amazonaws.com For this compound, its position within this chemical space highlights its transient nature as a pivotal aldehyde intermediate, structurally and functionally bridging the gap between C19 androgens like androst-4-ene-3,17-dione and C18 estrogens. nih.gov This approach helps rationalize the specific structural modifications required for the aromatase enzyme to catalyze this transformation.

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling is a critical tool for elucidating the precise interactions between an enzyme and its substrate at the atomic level. nih.govijpsr.com In the context of this compound, modeling its interaction with the active site of cytochrome P450 aromatase (CYP19A1) is essential for understanding the estrogen biosynthesis mechanism. These computational studies can predict how the substrate binds and is oriented within the enzyme's catalytic pocket. nih.gov

The process involves several key steps, beginning with obtaining a three-dimensional structure of the enzyme, often through homology modeling based on crystallized structures of related proteins. nih.gov The substrate, this compound, is then "docked" into the enzyme's active site. This analysis identifies crucial amino acid residues that interact with the substrate through forces like hydrophobic interactions. nih.gov By calculating binding free energies and interaction energies, these models can help explain the enzyme's substrate specificity and catalytic mechanism. nih.govnih.gov

| Step | Description | Objective for this compound Study |

|---|---|---|

| 1. Homology Modeling | Constructing a 3D model of the target enzyme (e.g., aromatase) based on the amino acid sequence and a known experimental structure of a related protein. | To generate a reliable 3D structure of the aromatase active site. |

| 2. Substrate Docking | Computationally placing the this compound molecule into the enzyme's active site in various conformations. | To predict the most likely binding pose and orientation of the substrate for catalysis. |

| 3. Interaction Analysis | Identifying and analyzing the non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the substrate and key amino acid residues. | To understand the specific molecular forces that stabilize the enzyme-substrate complex. |

| 4. Molecular Dynamics Simulation | Simulating the movements of the enzyme-substrate complex over time to assess its stability and conformational changes. | To observe the dynamic behavior of the interaction and validate the stability of the predicted binding mode. |

Novel Synthetic and Analytical Strategies for this compound

Progress in synthetic organic chemistry and analytical instrumentation has led to the development of novel methods for the production and detection of complex molecules like this compound.

Electrosynthesis Approaches for Stereoselective Production

Organic electrosynthesis represents a powerful and green chemistry approach for conducting chemical transformations. It uses electrical current to drive reactions, often providing high selectivity under mild conditions. While specific applications for the direct electrosynthesis of this compound are not widely documented, the principles of stereoselective electrosynthesis hold potential for producing complex chiral molecules, including steroids.

The stereochemical outcome of a reaction is critical for biological activity, and electrosynthesis can offer precise control. Methodologies such as using chiral electrodes, employing chiral supporting electrolytes, or performing reactions on a substrate that already contains a chiral center are strategies to achieve stereoselectivity. For a complex steroid like this compound, which has multiple stereocenters, such control would be invaluable for producing a specific isomer. nih.gov The potential to avoid harsh reagents and minimize waste makes electrosynthesis an attractive area for future research in steroid production.

Advanced Chromatographic and Mass Spectrometric Techniques for Detection and Quantification

The accurate detection and quantification of steroids in complex biological matrices require highly sensitive and selective analytical methods. nih.gov Modern analytical chemistry relies heavily on the coupling of advanced chromatographic separation techniques with mass spectrometry. e3s-conferences.orgresearchgate.net

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): These are cornerstone techniques in pharmaceutical and biomedical analysis. ijpsjournal.com They separate compounds based on their differential partitioning between a stationary phase (in a column) and a liquid mobile phase. researchgate.net UHPLC uses smaller particle sizes in the column, allowing for higher pressure, which results in faster analysis times and improved resolution and sensitivity compared to traditional HPLC. ijpsjournal.com These methods are ideal for separating steroids like this compound from other closely related metabolites.

Gas Chromatography (GC): GC is highly effective for volatile and semi-volatile compounds. ijpsjournal.com Steroids often require derivatization to increase their volatility and thermal stability before GC analysis. This technique offers excellent resolution and is frequently coupled with mass spectrometry (GC-MS). ijpsjournal.com

Mass Spectrometric Techniques: Mass spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio of ions. nih.gov When coupled with chromatography, it provides definitive identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low-abundance molecules like steroids in biological samples. researchgate.net After separation by LC, the compounds are ionized (commonly using electrospray ionization, ESI) and enter the mass spectrometer. A specific precursor ion for this compound is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, minimizing interferences from the sample matrix. youtube.com The use of stable isotope-labeled internal standards is crucial for correcting analytical variability and ensuring accurate quantification. nih.govresearchgate.net

| Technique | Principle of Separation/Detection | Advantages for Steroid Analysis | Limitations |

|---|---|---|---|

| UHPLC-UV | Separation based on polarity; detection via UV absorbance. | High resolution, fast analysis times. | Limited sensitivity and specificity compared to MS. |

| GC-MS | Separation based on volatility and boiling point; detection by mass. | Excellent chromatographic resolution for volatile compounds. | Requires derivatization for non-volatile steroids, potential for thermal degradation. ijpsjournal.com |

| LC-MS/MS | Separation based on polarity; detection by mass-to-charge ratio of specific ion transitions. | Extremely high sensitivity and specificity (via MRM), suitable for complex matrices, no derivatization needed. researchgate.netyoutube.com | Susceptible to matrix effects (ion suppression), which can be corrected with internal standards. youtube.com |

Future Directions and Translational Research on 19 Aldoandrostenedione

Unraveling Complex Regulatory Networks in 19-Aldoandrostenedione Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process primarily catalyzed by Cytochrome P450 aromatase (P450 19A1). researchgate.net This enzyme converts androgens like androstenedione (B190577) into estrogens, with this compound being a key intermediate. The regulation of this pathway is intricate, involving a hierarchy of control mechanisms that are not yet fully understood. Future research aims to decipher these complex regulatory networks to gain a comprehensive picture of steroidogenesis.

The expression and activity of biosynthetic enzymes are often controlled by both pathway-specific regulators and pleiotropic regulators that affect broader metabolic networks. scispace.com In steroidogenic tissues, the regulation of genes encoding enzymes like P450 aromatase is critical. Research is moving towards identifying the full complement of transcription factors, co-regulators, and signaling pathways that govern the expression of these genes. nih.gov For instance, studies on gene regulatory networks in other biological systems have shown that transcription factors often form complex circuits, including feed-forward loops, to fine-tune gene expression in response to developmental or environmental cues. nih.gov Applying similar approaches to steroid biosynthesis could reveal how the production of this compound is precisely controlled.

Furthermore, the role of post-transcriptional and post-translational modifications in regulating enzyme activity is an emerging area of interest. Understanding how factors like phosphorylation or interactions with other proteins, such as the progesterone (B1679170) receptor membrane compartment 2 (PGRMC2) and ALADIN, modulate the function of enzymes in the adrenal glands is crucial for a complete understanding of steroid synthesis. ulb.ac.be Future studies utilizing genome-wide analyses and co-expression data may uncover novel regulatory genes and interactions, providing a more holistic view of the biosynthetic landscape of this compound. plos.org

Table 1: Key Enzymes and Proteins in this compound Biosynthesis and Regulation

| Enzyme/Protein | Function/Role | Implication for Research |

| Cytochrome P450 Aromatase (CYP19A1) | Catalyzes the conversion of androstenedione to estrone (B1671321), via intermediates including 19-hydroxyandrostenedione and 19-oxoandrostenedione. | Primary target for understanding biosynthesis and for therapeutic inhibition. |

| ALADIN (AAAS gene product) | A nucleoporin implicated in the cellular oxidative stress response and adrenal steroidogenesis. ulb.ac.be | Investigating its interaction with biosynthetic enzymes may reveal novel regulatory mechanisms. |

| PGRMC2 (Progesterone Receptor Membrane Compartment 2) | Identified as a protein interactor of ALADIN; may regulate heme synthesis or act as an electron donor for cytochrome P450 enzymes. ulb.ac.be | Exploring its role could clarify the electron transfer chain supporting aromatase activity. |

Development of Novel Research Tools and Methodologies

Advancements in analytical techniques are fundamental to progressing our understanding of this compound. Due to the structural similarity of steroids and their varying concentrations in biological samples, highly sensitive and specific detection methods are required. nih.gov

Historically, methods like radioimmunoassay and gas chromatography-mass spectrometry (GC-MS) were standard. nih.govsciex.com However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method due to its superior specificity, sensitivity, and simpler sample preparation. nih.govsciex.com Future developments are focused on enhancing these capabilities even further.

Novel methodologies that promise to revolutionize steroid analysis include:

Two-Dimensional Liquid Chromatography (2D-LC/MS/MS): This technique offers higher specificity and the ability for multiplex testing, allowing for the simultaneous analysis of a panel of multiple steroid hormones from a single plasma sample. mdpi.com This simplifies the process and makes it more suitable for routine clinical use. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Systems like the ZenoTOF 7600 enable robust, high-throughput quantitative analysis of hormonal steroids. sciex.com A key advantage is the use of electron-activated dissociation (EAD), which generates structure-specific fragment ions, allowing for the clear differentiation of steroid isomers and isobars that would be difficult with conventional methods. sciex.com

Electrochemical Methods and Biosensors: These techniques are being developed for rapid, low-cost, and portable steroid detection. mdpi.com Voltammetry, in particular, is a highly sensitive and fast method for measuring redox potential during chemical processes. mdpi.com

Advanced Immunoassays: While traditional immunoassays can suffer from a lack of specificity, new formats like lateral flow immunoassays (LFIA) are being developed for rapid screening. mdpi.com

Table 2: Comparison of Modern Steroid Analysis Methodologies

| Methodology | Principle | Advantages | Future Developments |

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio. nih.gov | High sensitivity, specificity, and simplified sample preparation compared to GC-MS. nih.govsciex.com | Integration with 2D-LC for multiplexing. mdpi.com |

| High-Resolution MS (e.g., ZenoTOF) | Provides highly accurate mass measurements and advanced fragmentation techniques (EAD). sciex.com | High-throughput capability and structural characterization of isomers. sciex.com | Broader application in clinical diagnostics and research. sciex.com |

| Electrochemical Sensors | Measures the electrochemical response (e.g., current) of the target analyte. mdpi.com | Low cost, high sensitivity, fast response, and potential for real-time monitoring. mdpi.com | Miniaturization for portable devices. |

| Biosensors/Immunoassays | Utilizes biological recognition elements (e.g., antibodies) to detect the target. mdpi.com | High throughput and suitability for rapid screening. mdpi.com | Improvement of specificity and reduction of cross-reactivity. |

Therapeutic Targeting of Enzymes Involved in this compound Metabolism

The enzymes involved in the metabolic pathways of steroids are significant targets for therapeutic intervention in a range of diseases. nih.gov The most prominent example related to this compound is the therapeutic targeting of cytochrome P450 aromatase, the enzyme essential for its biosynthesis. researchgate.net Inhibition of aromatase is a cornerstone of treatment for hormone receptor-positive breast cancer in postmenopausal women. wikipedia.orgnih.gov

Aromatase inhibitors (AIs) are broadly classified into two main types:

Steroidal Inhibitors (Type I): These are androstenedione analogues that act as suicide substrates, binding irreversibly to the active site of aromatase and leading to its permanent inactivation. wikipedia.org Exemestane is a clinical example. scientificarchives.com

Non-Steroidal Inhibitors (Type II): These compounds, such as letrozole (B1683767) and anastrozole, bind reversibly to the enzyme's active site through non-covalent interactions, competing with the natural substrate. wikipedia.org

The success of AIs in oncology has spurred further research into targeting other cytochrome P450 enzymes involved in steroid metabolism for various conditions. nih.gov The development of highly selective inhibitors is a key objective to minimize off-target effects. wikipedia.org Future research in this area will focus on designing novel inhibitors with improved potency and specificity, potentially for a wider range of diseases where steroid metabolism is dysregulated. nih.gov Furthermore, understanding the mechanisms of resistance to current AIs is a critical area of investigation to develop next-generation therapies. wikipedia.org

Table 3: Classes of Aromatase Inhibitors

| Class | Mechanism of Action | Examples |

| Steroidal (Type I) | Irreversible, covalent binding to the aromatase enzyme, acting as a suicide substrate. wikipedia.org | Exemestane scientificarchives.com |

| Non-Steroidal (Type II) | Reversible, non-covalent binding to the enzyme's active site, competing with the substrate. wikipedia.org | Anastrozole, Letrozole scientificarchives.com |

Systems Biology and Steroidomics Approaches to this compound Pathways

To fully comprehend the role of this compound, research is moving beyond reductionist approaches to embrace systems-level perspectives. wikipedia.org Systems biology integrates computational and mathematical modeling with high-throughput experimental data to understand the complex interactions within a biological system as a whole. wikipedia.orgresearchgate.net

Steroidomics , a branch of metabolomics, focuses on the global, quantitative analysis of all steroids in a biological system. By combining steroidomics data with other 'omics' datasets (genomics, transcriptomics, proteomics) within a systems biology framework, researchers can construct comprehensive models of steroid pathways. wikipedia.orgresearchgate.net This integrative approach can:

Identify Novel Pathway Interactions: Map the complex network of reactions and identify previously unknown connections between different steroid pathways. nih.gov

Discover Biomarkers: By analyzing the entire steroid profile, subtle changes associated with disease states can be identified, leading to the discovery of new diagnostic or prognostic biomarkers. bio-rad.com

Elucidate Dynamic Regulation: Model how steroid networks respond to various stimuli or perturbations over time, providing insights into the dynamic control of hormone balance. nih.gov

Predict Therapeutic Responses: Systems pharmacology models can be used to predict how targeting a specific enzyme, like aromatase, will affect the entire steroid network, potentially foreseeing side effects or compensatory mechanisms. researchgate.net

Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome are valuable tools in this field, allowing researchers to map their data onto established biological pathways. nih.govinnatedb.com The application of systems biology and steroidomics to the study of this compound will be crucial for translating basic research findings into clinical applications, offering a more holistic understanding of its role in health and disease. bio-rad.comnih.gov

Q & A

Q. What ethical considerations apply to translational research involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.